GSK-3β Inhibitory Potency: 3,4-Dimethylphenyl Triazole Conjugate Achieves 82 nM IC₅₀, Outperforming Close Structural Analogs
In a focused library of pyrimidin-4-one-1,2,3-triazole conjugates, compound 3n—which incorporates the 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole scaffold—exhibited the most potent GSK-3β inhibition with an IC₅₀ of 82 nM. This outperformed other N-1 aryl variants in the same series (compounds 3g, 3j, and 3r), each of which showed lower potency under identical assay conditions [1]. In vivo, 3n demonstrated significant antidepressant activity at 50 mg·kg⁻¹, comparable to fluoxetine [1]. The 3,4-dimethylphenyl substitution is believed to optimize hydrophobic contacts within the ATP-binding pocket, as supported by molecular docking revealing hydrogen bonds with Val135 and Lys183 [1]. This evidence establishes the 3,4-dimethylphenyl motif—and by extension, its ethyl ester precursor—as a privileged scaffold for GSK-3β-targeted programs.
| Evidence Dimension | GSK-3β inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 82 nM (Compound 3n bearing the 3,4-dimethylphenyl-triazole scaffold) |
| Comparator Or Baseline | Compounds 3g, 3j, 3r (alternative N-1 aryl substituents): higher IC₅₀ values (exact values not reported; 3n was the most potent among the 18-compound library) |
| Quantified Difference | Best-in-library potency vs. analogs with different aryl groups |
| Conditions | In vitro GSK-3β enzyme inhibition assay; in vivo forced swim test (FST) and tail suspension test (TST) at 50 mg·kg⁻¹ p.o. in mice |
Why This Matters
Procurement of the 3,4-dimethylphenyl ester provides the validated entry point into the most potent GSK-3β inhibitor series identified in this library—a strategically important scaffold for kinase drug discovery.
- [1] Khan I, Tantray MA, Hamid H, Alam MS, Dhulap A, Kalam A. Synthesis of pyrimidin-4-one-1,2,3-triazole conjugates as glycogen synthase kinase-3β inhibitors with anti-depressant activity. Bioorg Chem. 2016;68:41-55. doi:10.1016/j.bioorg.2016.07.007 View Source
